![molecular formula C7H8N2O B2714228 1-(Pyrimidin-5-yl)propan-2-one CAS No. 352546-48-6](/img/structure/B2714228.png)
1-(Pyrimidin-5-yl)propan-2-one
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Overview
Description
1-(Pyrimidin-5-yl)propan-2-one is a chemical compound with the molecular weight of 136.15 . It is a solid substance at room temperature . The IUPAC name for this compound is 1-(5-pyrimidinyl)-1-propanone .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, which are structurally similar to 1-(Pyrimidin-5-yl)propan-2-one, has been a topic of interest in the field of organic chemistry . Various methods have been proposed, including oxidative annulation involving anilines, aryl ketones, and DMSO , as well as a ZnCl2-catalyzed three-component coupling reaction . Another method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid .
Chemical Reactions Analysis
Pyrimidinamine derivatives, which are structurally related to 1-(Pyrimidin-5-yl)propan-2-one, undergo various chemical reactions. These include oxidative dehydrogenation/annulation/oxidative aromatization , and a copper-catalyzed cyclization of ketones with nitriles . Another reaction involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .
Physical And Chemical Properties Analysis
1-(Pyrimidin-5-yl)propan-2-one is a solid substance at room temperature . It has a molecular weight of 136.15 and a linear formula of C7H8N2O . The compound is stored under an inert atmosphere at room temperature .
Scientific Research Applications
- Researchers have investigated the antiviral potential of 1-(pyrimidin-5-yl)propan-2-one. For instance, modifications of substituents in various positions of the pyrimidine nucleus have led to compounds with activity against HIV, Sendai virus, and rubella virus .
- Some derivatives of this compound exhibit better anti-fibrotic activity than existing drugs like Pirfenidone. Notably, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising activity .
Antiviral Properties
Anti-Fibrotic Activity
Crystallography and Structural Studies
Safety and Hazards
properties
IUPAC Name |
1-pyrimidin-5-ylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-7-3-8-5-9-4-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZIRMBIYZYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-5-yl)propan-2-one |
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